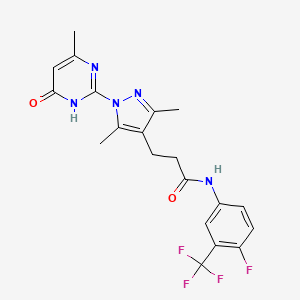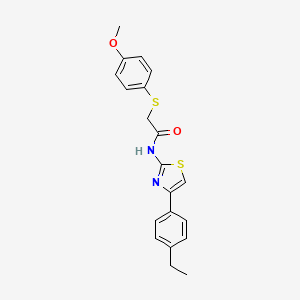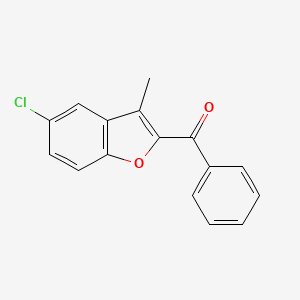![molecular formula C27H32BF4N B2686924 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 73286-97-2](/img/structure/B2686924.png)
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate, commonly known as BB-Q, is a fluorescent dye that has been widely used in scientific research. BB-Q is a cationic dye that can bind to negatively charged molecules, such as DNA, RNA, and proteins. Due to its unique properties, BB-Q has become an important tool in various fields of research, including biochemistry, molecular biology, and cell biology.
Wirkmechanismus
The mechanism of action of BB-Q involves the binding of the dye to negatively charged molecules, such as DNA, RNA, and proteins. Upon binding, the fluorescence intensity of BB-Q is greatly enhanced, which allows for the detection of the target molecule.
Biochemical and Physiological Effects:
BB-Q does not have any known biochemical or physiological effects, as it is not a drug and is not used for therapeutic purposes. BB-Q is solely used as a research tool for the detection of nucleic acids and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BB-Q in lab experiments include its high selectivity for nucleic acids and proteins, its high sensitivity for detection, and its ease of use. BB-Q is also relatively inexpensive compared to other fluorescent dyes.
The limitations of using BB-Q in lab experiments include its limited solubility in aqueous solutions, which can limit its use in certain applications. In addition, BB-Q can be toxic to cells at high concentrations, which can limit its use in live-cell imaging experiments.
Zukünftige Richtungen
There are several future directions for the use of BB-Q in scientific research. One potential application is the development of new fluorescent probes based on the structure of BB-Q. These probes could have improved properties, such as increased solubility and reduced toxicity.
Another potential application is the use of BB-Q in the development of new diagnostic tools for the detection of nucleic acids and proteins in clinical samples. BB-Q-based assays could provide a rapid and sensitive method for the detection of disease biomarkers, which could improve patient outcomes.
Overall, BB-Q is a valuable tool for scientific research, and its unique properties make it a useful tool for the detection of nucleic acids and proteins. As new applications are developed, BB-Q will continue to play an important role in advancing our understanding of biological systems.
Synthesemethoden
The synthesis of BB-Q involves the reaction of 2-tert-butyl-4-phenylquinoline with butyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The reaction yields BB-Q as a white crystalline solid, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BB-Q has been widely used in scientific research as a fluorescent probe for the detection of DNA, RNA, and proteins. BB-Q can selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is greatly enhanced upon binding. This property makes BB-Q a useful tool for the detection of nucleic acids in various biological samples, including cells and tissues.
In addition to its use as a nucleic acid probe, BB-Q has also been used as a tool for the detection of protein-protein interactions. BB-Q can selectively bind to proteins that have exposed hydrophobic patches, and its fluorescence intensity is greatly enhanced upon binding. This property makes BB-Q a useful tool for the detection of protein-protein interactions in various biological samples.
Eigenschaften
IUPAC Name |
1-butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N.BF4/c1-5-6-18-28-25(27(2,3)4)19-24(20-12-8-7-9-13-20)23-17-16-21-14-10-11-15-22(21)26(23)28;2-1(3,4)5/h7-15,19H,5-6,16-18H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKGXCKFNPADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)

![N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2686848.png)


![2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2686853.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2686858.png)
![methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2686859.png)


![2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2686864.png)